molecular formula C16H21FN2O2 B10884725 (4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone

(4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone

Cat. No.: B10884725
M. Wt: 292.35 g/mol
InChI Key: VXLOSOHCDYKCSX-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone: is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone typically involves the reaction of 4-fluorobenzoyl chloride with morpholine and piperidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound has shown potential in biological studies, particularly in the field of medicinal chemistry. It is investigated for its activity against certain biological targets, including enzymes and receptors .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its efficacy in treating diseases such as cancer, neurological disorders, and infectious diseases .

Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • (4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride
  • (4-Fluorophenyl)(pyridin-4-yl)methanone
  • (4-Fluorophenyl)(morpholino)methanone

Comparison: Compared to these similar compounds, (4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone is unique due to the presence of both morpholine and piperidine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H21FN2O2

Molecular Weight

292.35 g/mol

IUPAC Name

(4-fluorophenyl)-(4-morpholin-4-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C16H21FN2O2/c17-14-3-1-13(2-4-14)16(20)19-7-5-15(6-8-19)18-9-11-21-12-10-18/h1-4,15H,5-12H2

InChI Key

VXLOSOHCDYKCSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCOCC2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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